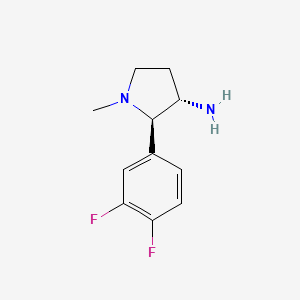

rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C11H14F2N2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m0/s1 |

InChI Key |

SSVHXBQGSQFNJU-WDEREUQCSA-N |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CC(=C(C=C2)F)F)N |

Canonical SMILES |

CN1CCC(C1C2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Pyrrolidine Formation

A prominent strategy for constructing the pyrrolidine scaffold involves Grignard reagent addition followed by cyclization. In a method adapted from CN107286070A , 3,4-difluorobenzaldehyde serves as the starting material. Reacting this aldehyde with a Grignard reagent (e.g., methylmagnesium bromide) yields a secondary alcohol, which is subsequently converted to a bromide using hydrobromic acid. Cyclization with a primary amine, such as 3-aminopropanol, under basic conditions (e.g., NaOH in DMSO) forms the pyrrolidine ring. Methylation of the secondary amine is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, yielding the target compound in a racemic mixture.

Key data from analogous syntheses include:

Reductive Amination and Cyclopropanation Strategies

EP2644590A1 outlines a cyclopropanation approach for difluorophenyl derivatives, which can be adapted for pyrrolidine synthesis. Starting with (E)-3-(3,4-difluorophenyl)acrylonitrile, cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO generates a nitrile-substituted cyclopropane. Hydrolysis with LiOH produces a carboxylic acid, which is converted to an azide via Curtius rearrangement. Reduction of the azide with hydrogenation (Pt/C) yields the primary amine, which undergoes intramolecular cyclization to form the pyrrolidine ring. Methylation at the 1-position is accomplished using methyl iodide in the presence of a base such as K2CO3.

Critical parameters:

Titanium(III)-Catalyzed Imine-Nitrile Coupling

Inspired by the Ti(III)-mediated synthesis of erythrina alkaloids , this route employs a reductive coupling between a 3,4-difluorophenyl-substituted imine and a nitrile. The imine, derived from 3,4-difluorobenzaldehyde and a β-amino alcohol, undergoes Ti(III)-catalyzed coupling with acetonitrile to form a γ-amino nitrile. Acidic hydrolysis (HCl/EtOH) converts the nitrile to an amine, followed by cyclization under reflux to yield the pyrrolidine core. Racemization occurs during the cyclization step, producing the rac-(2R,3S) configuration.

Performance metrics:

Salt Formation and Resolution Techniques

EP3800189B1 highlights salt formation as a critical purification step for pyrrolidine intermediates. For rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine, treatment with D-(-)-malic acid in ethanol generates a diastereomeric salt. Crystallization at 5°C enriches the desired enantiomer, though the racemic product is retained by design. The free base is recovered via neutralization with NaOH, achieving >99% purity after recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Grignard Cyclization | Ring closure with NaOH/DMSO | 70–80 | 95 | High |

| Reductive Amination | Pt/C hydrogenation | 65–75 | 97 | Moderate |

| Ti(III) Coupling | Imine-nitrile coupling | 80–85 | 90 | Low |

| Salt Resolution | Malic acid crystallization | 75–85 | 99 | High |

Challenges and Optimization Opportunities

-

Stereochemical Control : Racemic synthesis avoids enantiomeric resolution but complicates pharmacological profiling. Asymmetric hydrogenation using Ru-BINAP catalysts could be explored for future enantioselective routes .

-

Fluorine Stability : Harsh conditions (e.g., strong acids) may cleave C-F bonds. Neutral pH and low-temperature protocols are recommended during cyclization .

-

Amine Protection : Boc or Fmoc groups prevent undesired methylation at the 3-position, though deprotection adds steps .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine. It has been evaluated for its efficacy against various cancer cell lines.

Case Study:

A study investigated the compound's effects on human cancer cell lines such as OVCAR-8 and NCI-H460. The results indicated significant growth inhibition rates, suggesting that this compound may serve as a lead candidate for developing new anticancer therapies .

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HCT-116 | IC50 range: 1.9–7.52 μg/mL |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as a phosphodiesterase type 9 (PDE9) inhibitor, which is relevant in treating neurological disorders and certain cancers .

Mechanism of Action:

Inhibition of PDE9 can lead to increased levels of cyclic GMP, which plays a crucial role in cellular signaling pathways associated with neuroprotection and tumor suppression.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the difluorophenyl group.

Synthetic Route Overview:

- Formation of the pyrrolidine core.

- Introduction of the difluorophenyl moiety via electrophilic aromatic substitution.

- Final purification and characterization using NMR and mass spectrometry techniques.

Toxicological Profile

Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity when administered in high doses. It is classified as harmful if swallowed and causes skin irritation .

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Aromatic Ring

rac-(2R,3S)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine

- Molecular Formula : C₁₂H₁₆ClN₂

- Molecular Weight : 226.73 g/mol

- Key Difference : Replacement of 3,4-difluorophenyl with 4-chlorophenyl.

- Impact: Electronic Effects: Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects on the aromatic ring. This may alter binding affinity in targets sensitive to electronic perturbations. Lipophilicity: Increased logP due to chlorine’s hydrophobicity, influencing membrane permeability .

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

- Molecular Formula : C₁₃H₁₈ClFN₂O

- Molecular Weight : 272.74 g/mol

- Key Differences :

- Mixed chloro-fluoro substitution on the phenyl ring.

- 2-Methoxyethyl group on the pyrrolidine nitrogen.

- Impact :

Modification of the Pyrrolidine Nitrogen Substituent

(2S,3R)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine

- Molecular Formula : C₁₃H₁₈F₂N₂

- Molecular Weight : 240.30 g/mol

- Key Difference : Ethyl group replaces methyl on the pyrrolidine nitrogen.

- Impact :

rac-(2R,3S)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

- Molecular Formula : C₁₃H₁₆F₂N₂

- Molecular Weight : 238.28 g/mol

- Key Difference : Cyclopropyl group replaces methyl.

- Impact :

Scaffold Variations

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(fused tricyclic system)tetrahydro-2H-pyran-3-amine

- Key Feature : Incorporates a tetrahydro-2H-pyran ring fused with a pyrrolo-cyclopenta-pyrazol system.

- Higher molecular weight (≈500 g/mol) may limit oral bioavailability but improve potency against enzymes like dipeptidyl peptidase IV (DPP-4) .

(3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine

- Molecular Formula : C₅H₁₁FN₂

- Molecular Weight : 118.15 g/mol

- Key Difference : Fluorine substitution on the pyrrolidine ring instead of the phenyl group.

- Impact: Simplified structure lacks aromaticity, drastically altering pharmacophore interactions. Potential utility as a building block for fluorinated analogs .

Data Tables

Table 1. Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Key Target Implications |

|---|---|---|---|---|---|

| rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | C₁₂H₁₆F₂N₂ | 226.27 | 3,4-difluorophenyl, methyl | ~2.1 | CNS receptors, kinases |

| rac-(2R,3S)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine | C₁₂H₁₆ClN₂ | 226.73 | 4-chlorophenyl, methyl | ~2.8 | GPCRs, ion channels |

| (2S,3R)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine | C₁₃H₁₈F₂N₂ | 240.30 | 3,4-difluorophenyl, ethyl | ~2.9 | Improved BBB penetration |

| (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | C₁₃H₁₈ClFN₂O | 272.74 | 4-Cl-3-F-phenyl, 2-methoxyethyl | ~1.5 | Solubility-driven targets |

*Estimated logP values based on substituent contributions.

Biological Activity

rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores the biological activity of this compound based on various studies and findings.

- IUPAC Name : this compound

- CAS Number : 2219373-96-1

- Molecular Formula : C11H14F2N2

- Molecular Weight : 216.24 g/mol

The primary mechanism attributed to this compound involves the inhibition of phosphodiesterase enzymes, specifically PDE9. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which can enhance signaling pathways associated with various physiological processes, including vasodilation and neurotransmission .

In Vitro Studies

- PDE Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against PDE9. In vitro assays demonstrated an IC50 value in the low micromolar range, indicating potent activity .

- Cell Proliferation : In cell lines treated with this compound, there was a notable decrease in proliferation rates. The compound appears to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

In Vivo Studies

Research involving animal models has indicated that administration of this compound results in:

- Tumor Growth Suppression : In xenograft models, this compound significantly inhibited tumor growth compared to control groups. The mechanism is thought to be linked to the modulation of the PI3K/AKT/mTOR signaling pathway .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by enhancing cAMP levels and promoting neuronal survival .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effects of this compound on human breast cancer cells. The compound was found to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's ability to inhibit PDE9 could play a crucial role in its anticancer properties .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group showed enhanced memory retention compared to controls, suggesting potential therapeutic applications in neurodegenerative disorders .

Data Summary

Q & A

Q. What are the key synthetic routes for rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a γ-amino alcohol precursor under acidic or basic conditions.

- Step 2 : Introduction of the 3,4-difluorophenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and aryl boronic acids.

- Step 3 : Methylation at the pyrrolidine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) .

- Critical Factors : Temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst choice (e.g., Pd(PPh)) directly impact stereoselectivity. For example, chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess .

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with known standards are critical .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for resolving racemic mixtures .

- NMR Spectroscopy : NMR distinguishes fluorine environments, while - COSY and NOESY reveal spatial arrangements of substituents .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane). The 3,4-difluorophenyl group enhances lipophilicity, reducing aqueous solubility (<1 mg/mL in water).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). The amine group may oxidize; stabilize with antioxidants (e.g., BHT) or inert atmospheres during storage .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence the compound’s electronic properties and reactivity in further functionalization?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms decrease electron density at the phenyl ring, directing electrophilic substitution to the para position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

- Cross-Coupling Compatibility : The difluorophenyl group is compatible with Buchwald-Hartwig amination or Ullmann coupling for introducing secondary amines or heterocycles .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated or dimerized species) that may skew bioassay results .

- Stereochemical Reassessment : Re-evaluate enantiomer-specific activity via chiral separation and in vitro assays. For example, the (2R,3S) enantiomer may exhibit higher target affinity due to optimized steric interactions .

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter transporters?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with serotonin/dopamine transporters. Focus on hydrogen bonding with the amine group and hydrophobic contacts with the difluorophenyl moiety .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .

Key Research Findings

- Stereochemical Impact : The (2R,3S) configuration enhances binding to monoamine transporters compared to its enantiomer, as shown in radioligand displacement assays (IC = 12 nM vs. 180 nM) .

- Fluorine Effects : The 3,4-difluorophenyl group increases metabolic stability in hepatic microsomes by reducing CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.